2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is a complex organic compound characterized by the presence of nitro, sulfonyl, and furan functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce various oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-methylsulfonyltoluene: Shares similar functional groups but differs in the aromatic ring structure.
(4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to a different aromatic system.
Uniqueness
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is unique due to the combination of its functional groups and the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61266-29-3 |
---|---|
Molekularformel |
C11H8N2O7S |
Molekulargewicht |
312.26 g/mol |
IUPAC-Name |
2-nitro-5-[(4-nitrophenyl)sulfonylmethyl]furan |
InChI |
InChI=1S/C11H8N2O7S/c14-12(15)8-1-4-10(5-2-8)21(18,19)7-9-3-6-11(20-9)13(16)17/h1-6H,7H2 |
InChI-Schlüssel |
DSIFNCIRGNHSLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.